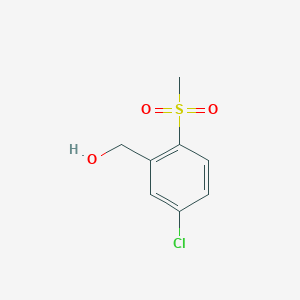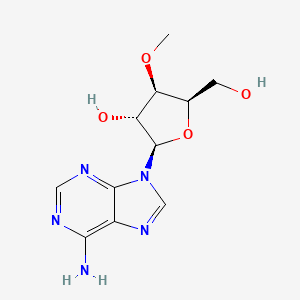
t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and an allyl group, which is a functional group with the formula H2C=CH-CH2-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allylating agent. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted carbamates.
Aplicaciones Científicas De Investigación
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the allyl group.
ALLYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the tert-butyl group.
QUINOLIN-2-YLMETHYL CARBAMATE: Lacks both the tert-butyl and allyl groups.
Uniqueness
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is unique due to the presence of both the tert-butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(quinolin-2-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C18H21NO3/c1-13(12-21-17(20)22-18(2,3)4)11-15-10-9-14-7-5-6-8-16(14)19-15/h5-10H,1,11-12H2,2-4H3 |
Clave InChI |
KBLVXKCFVJSCHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OCC(=C)CC1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)

![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)



![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)





![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
